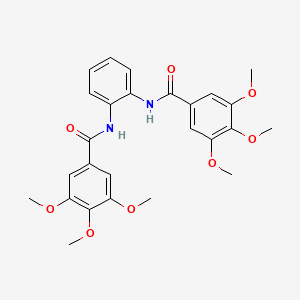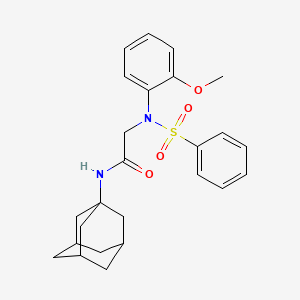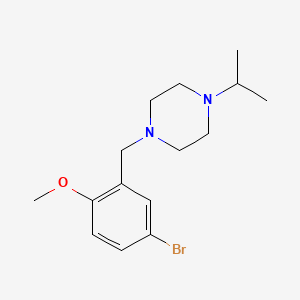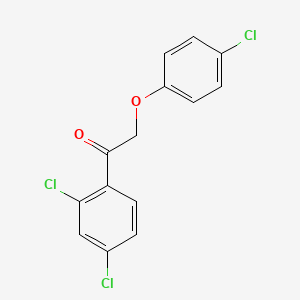
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide), also known as BPTM, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. BPTM is a bisamide derivative and has a molecular weight of 478.56 g/mol. This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents.
作用機序
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) exerts its biological effects by inhibiting the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of multiple enzymes and receptors, making it a potential candidate for the treatment of various diseases. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide). One potential direction is the development of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) analogs with improved solubility and bioavailability. Another direction is the study of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) in combination with other drugs or therapies for the treatment of various diseases. Additionally, the potential use of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) in the field of agriculture as a pesticide or herbicide could also be explored.
Conclusion
In conclusion, N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) is a synthetic compound that has been extensively studied for its potential applications in various fields of science. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Its mechanism of action involves the inhibition of various enzymes and receptors. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) can be synthesized through a multi-step reaction process. The first step involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1,2-phenylenediamine to form N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide). The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c1-31-19-11-15(12-20(32-2)23(19)35-5)25(29)27-17-9-7-8-10-18(17)28-26(30)16-13-21(33-3)24(36-6)22(14-16)34-4/h7-14H,1-6H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPVRJMXYWJIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B5182082.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)

![1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5182091.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5182094.png)
![2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5182101.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5182107.png)
![1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5182122.png)

![N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B5182138.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)


